Product packaging for 2-Phenylbenzo[d]thiazol-6-ol(Cat. No.:)

2-Phenylbenzo[d]thiazol-6-ol

Cat. No.: B15054473
M. Wt: 227.28 g/mol
InChI Key: QCYZKBYUZYTYEC-UHFFFAOYSA-N
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Description

Overview of the Benzothiazole (B30560) Heterocyclic Scaffold in Drug Discovery and Material Science

The benzothiazole ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a structural motif of immense importance. tandfonline.comtandfonline.com In drug discovery, this scaffold is a key component in numerous therapeutic agents with a broad spectrum of pharmacological activities. tandfonline.comtandfonline.com These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. tandfonline.comfrontiersin.org The versatility of the benzothiazole core allows for extensive chemical modification, enabling medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of drug candidates. tandfonline.com For instance, benzothiazole derivatives have been investigated as inhibitors of enzymes crucial for bacterial survival, such as those involved in cell wall synthesis and DNA replication. nih.gov They have also shown promise as antifungal agents, addressing the growing concern of fungal resistance. benthamdirect.com

In the realm of material science, benzothiazoles are integral to the development of a variety of functional materials. nih.gov They are utilized as vulcanization accelerators in the rubber industry, corrosion inhibitors, and components in the synthesis of dyes. taylorandfrancis.comacs.org The unique photophysical properties of certain benzothiazole derivatives have led to their use in imaging reagents, fluorescent materials, and electroluminescent devices. nih.gov Their structural stability and amenability to substitution make them valuable building blocks for creating materials with tailored electronic and optical properties. nih.gov

Significance of 2-Phenylbenzo[d]thiazol-6-ol within the Benzothiazole Class

Within the large family of benzothiazoles, this compound stands out for its specific and potent biological activities. The presence of a phenyl group at the 2-position and a hydroxyl group at the 6-position of the benzothiazole core are key determinants of its biological profile. This particular substitution pattern has been identified as crucial for high-affinity binding to certain biological targets.

A prime example of its significance is in the field of neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Research has demonstrated that derivatives of this compound can serve as imaging agents for detecting amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov The fluorinated analogue, [¹⁸F]flutemetamol, is a notable radiopharmaceutical used in Positron Emission Tomography (PET) to visualize Aβ plaques in the brain. nih.gov The structural features of this compound allow it to cross the blood-brain barrier and bind with high specificity to these protein aggregates. nih.gov

Furthermore, studies have explored the potential of hydroxyl-substituted phenyl-benzothiazoles as tyrosinase inhibitors, suggesting applications in treating hyperpigmentation disorders. nih.gov The specific placement of the hydroxyl group on the benzothiazole ring, as seen in this compound, can significantly influence this inhibitory activity. nih.gov

Historical Context and Evolution of Research on this compound and Analogues

The synthesis of the parent benzothiazole ring system dates back to the late 19th century. However, intensive investigation into the therapeutic potential of its derivatives began much later. Early research on benzothiazoles was largely driven by their industrial applications, such as in the rubber industry. google.com

The journey towards recognizing the medicinal importance of compounds like this compound has been a gradual process of synthetic exploration and biological screening. The development of efficient synthetic methods for preparing 2-arylbenzothiazoles has been a critical enabler of this research. nih.govgoogle.com Traditional methods often involved the condensation of o-aminothiophenols with aromatic aldehydes or carboxylic acids. nih.govgoogle.com Over time, more advanced and greener synthetic protocols have been developed, utilizing various catalysts and reaction conditions to improve yields and simplify procedures. nih.govyoutube.com

The evolution of research on this compound and its analogues is closely linked to our growing understanding of the molecular basis of diseases. The discovery that certain benzothiazole derivatives could bind to amyloid fibrils propelled research into their use as diagnostic tools for Alzheimer's disease. nih.govnih.gov This led to the systematic synthesis and evaluation of a wide range of analogues to optimize properties such as binding affinity, brain uptake, and clearance. The development of [¹⁸F]flutemetamol is a testament to this evolutionary process, showcasing the journey from a basic chemical scaffold to a clinically valuable imaging agent. nih.gov Ongoing research continues to explore new applications and refine the synthesis of this important class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NOS B15054473 2-Phenylbenzo[d]thiazol-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

2-phenyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H9NOS/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H

InChI Key

QCYZKBYUZYTYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenylbenzo D Thiazol 6 Ol and Its Derivatives

Strategies for Direct Synthesis of 2-Phenylbenzo[d]thiazol-6-ol

The direct synthesis of the this compound core can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily revolve around the formation of the thiazole (B1198619) ring onto a pre-existing aminophenol backbone.

Condensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

A cornerstone in the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol or its derivatives and a suitable carbonyl-containing compound. mdpi.comekb.eg This approach is widely utilized for the preparation of 2-phenylbenzothiazoles by reacting 2-aminothiophenol with benzaldehyde (B42025) or benzoic acid derivatives. mdpi.commdpi.com

One of the most common methods involves the reaction of 2-aminobenzenethiol with a carbonyl compound. mdpi.com The reaction can be catalyzed by various agents, including acids and metals, and can be performed under different conditions, such as conventional heating or microwave irradiation. mdpi.comtku.edu.tw For instance, the condensation of 2-aminobenzenethiol with various aromatic aldehydes using SnP2O7 as a heterogeneous catalyst has been reported to produce 2-arylbenzothiazoles in high yields (87–95%) with short reaction times (8–35 minutes). mdpi.com The catalyst in this method is also reusable, making it an efficient and green alternative. mdpi.com

In a specific example for synthesizing a derivative, 2-(3-hydroxy-4-acetylamine-phenyl)benzothiazole was prepared by condensing 4-acetylamino-3-hydroxybenzoic acid with o-aminothiophenol (ATP) using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent at 150°C for 12 hours, resulting in a 61% yield. nih.gov Similarly, the condensation of 5-aminosalicylic acid with ATP in PPA at 200°C for 8–10 hours yielded 2-(2-hydroxy-5-aminophenyl)benzothiazole. nih.gov

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For example, using a mixture of H2O2/HCl as a catalyst in ethanol (B145695) at room temperature allows for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes in excellent yields. mdpi.com

Metal-Catalyzed Synthetic Routes to the Benzothiazole (B30560) Core

Metal-catalyzed reactions offer powerful and versatile tools for the construction of the benzothiazole nucleus. These methods often involve the formation of carbon-sulfur and carbon-nitrogen bonds through cross-coupling reactions. Transition metals like copper and palladium are frequently employed to facilitate these transformations. nih.govnih.gov

For instance, copper-catalyzed methods have been developed for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminobenzenethiols with nitriles. nih.gov Another approach involves the intramolecular cyclization of thiobenzanilides, which can be catalyzed by transition metals. nih.gov Iron-catalyzed acceptorless dehydrogenative coupling of alcohols with aromatic diamines has also been reported for the selective synthesis of 1,2-disubstituted benzimidazoles, a related heterocyclic system, suggesting potential applicability to benzothiazole synthesis. researchgate.net

Furthermore, a novel method for synthesizing 2-substituted benzothiazoles involves a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov This reaction forms double C–S and one C–N bond through the cleavage of two C–N bonds and multiple C–H bonds, with DMSO acting as an oxidant. nih.gov

Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its derivatives, several green strategies have been explored. mdpi.comnih.gov

Microwave-assisted synthesis has emerged as a prominent green technique. mdpi.com For example, the condensation of 2-aminobenzenethiol with benzaldehydes under microwave conditions using phenyl iodoniumbis(trifluoroacetate) (PIFA) as an oxidizing agent significantly reduces reaction times and improves yields compared to conventional heating. mdpi.com Another solvent-free microwave-assisted approach utilizes L-proline as a catalyst for the condensation of 2-aminothiophenol with aryl aldehydes or carboxylic acids. tku.edu.tw

The use of water as a solvent is another hallmark of green chemistry. Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Additionally, visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been developed, where an in-situ generated disulfide acts as a photosensitizer. organic-chemistry.org

The cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane (B7801327) and a catalyst offers another environmentally benign route to benzothiazoles. nih.gov

Regioselective Functionalization and Derivatization

Once the this compound core is synthesized, further structural diversity can be achieved through regioselective functionalization. This involves the selective introduction of new functional groups at specific positions on the benzothiazole ring or the C2-phenyl group.

Functionalization at the C6 Position of the Benzothiazole Ring

The C6 position of the benzothiazole ring is a common site for functionalization, often to modulate the biological activity or photophysical properties of the molecule. benthamscience.comnih.gov The hydroxyl group at the C6 position of this compound provides a convenient handle for further derivatization.

For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized via a Suzuki cross-coupling reaction of N-(6-bromobenzo[d]thiazol-2-yl)acetamide with various aryl boronic acids or their pinacol (B44631) esters in the presence of a Pd(0) catalyst. nih.gov This methodology allows for the introduction of a variety of aryl groups at the C6 position. The reaction conditions, including the choice of solvent and base, can be optimized to achieve good yields. nih.gov For example, 1,4-dioxane (B91453) was found to be the most effective solvent for these coupling reactions. nih.gov

Furthermore, the synthesis of 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives has been achieved through a Betti reaction, highlighting the versatility of the C6-substituted benzothiazole scaffold in multicomponent reactions. nih.gov

Substitution and Modification of the Phenyl Group at C2 (e.g., ortho-C-H functionalization)

The phenyl group at the C2 position of the benzothiazole core offers another avenue for structural modification. Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, and this approach has been successfully applied to 2-phenylbenzothiazole (B1203474) derivatives. thieme-connect.com

Palladium- and ruthenium-catalyzed C-H arylation of 2-arylbenzoxazoles and 2-arylbenzothiazoles has been demonstrated, using the benzoxazole (B165842) or benzothiazole moiety as an innate directing group. thieme-connect.com These reactions exhibit high site selectivity at the ortho C-H position of the C2-aryl ring, leading to monoarylated products in good yields. thieme-connect.com The choice of metal catalyst and ligands can influence the reaction rate and outcome. For instance, σ-donor ligands like N,N-dimethylacetamide enhance the rate of Pd(II)-catalyzed arylation, while σ-donor/π-acceptor ligands such as triphenylphosphine (B44618) are beneficial for the Ru(II)-catalyzed process. thieme-connect.com

Another approach involves the use of phosphonium (B103445) salts. Benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts. These intermediates can then react with various nucleophiles to introduce new substituents at the C2 position. nih.gov

Chemical Transformations and Reactivity Profiles of 2 Phenylbenzo D Thiazol 6 Ol

Reactions Involving the Hydroxyl Group at C6 (e.g., Oxidation, Etherification, Demethylation)

The hydroxyl group at the C6 position is a key site for functionalization. Its phenolic nature allows for reactions typical of phenols, including etherification and oxidation.

Etherification is a common strategy to modify the properties of 2-phenylbenzo[d]thiazol-6-ol. For instance, reaction with various alkyl or aryl halides in the presence of a base leads to the corresponding ethers. This approach has been utilized to synthesize a range of derivatives with potential applications in medicinal chemistry. One study describes the synthesis of 2-(substituted phenyl)benzothiazole-6-O-sulfamates, where the sulfamoylation of the hydroxyl group is a key step.

Electrophilic Aromatic Substitution on the Benzothiazole (B30560) Core and Phenyl Ring

The benzothiazole ring system and the C2-phenyl group are susceptible to electrophilic aromatic substitution, although the reactivity of different positions varies. The electron-donating hydroxyl group at C6 activates the benzothiazole ring towards electrophilic attack, primarily at the C5 and C7 positions.

Studies have shown that bromination of this compound derivatives can occur on the benzothiazole ring. The exact position of substitution is influenced by the reaction conditions and the presence of other substituents. For example, bromination of certain 2-(substituted phenyl)benzothiazoles can lead to the introduction of a bromine atom at the C4 position of the benzothiazole core.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. To perform these reactions on the this compound scaffold, a halogen substituent is typically required.

For instance, a bromo-substituted 2-phenylbenzothiazole (B1203474) can be coupled with a variety of boronic acids or their esters to introduce new aryl or alkyl groups. While direct Suzuki coupling on an unsubstituted this compound is not typical, its halogenated derivatives are versatile substrates for such transformations, enabling the synthesis of more complex structures.

Introduction of Specific Functional Moieties (e.g., Nitro, Amino, Halo, Azole/Piperazine (B1678402) Groups)

The introduction of specific functional groups onto the this compound framework is essential for tuning its chemical and biological properties.

Halogenation , particularly bromination and chlorination, can be achieved at various positions. As mentioned, the C4 position of the benzothiazole core is a potential site for bromination.

Nitration of the 2-phenylbenzothiazole scaffold typically occurs on the C2-phenyl ring, often at the para position, depending on the directing effects of any substituents on that ring. Subsequent reduction of the nitro group provides the corresponding amino derivative, which can serve as a precursor for further functionalization, such as the introduction of piperazine moieties. The amino group can also be a key functional handle for synthesizing analogs with improved properties.

The synthesis of derivatives bearing azole groups, such as oxadiazoles, has also been reported. These are often prepared by converting a carboxylic acid derivative of the benzothiazole into the desired heterocyclic ring. The introduction of a piperazine ring is a common strategy in drug discovery to improve pharmacokinetic properties. This is often achieved by reacting a halo- or nitro-substituted benzothiazole with the appropriate piperazine derivative.

Mechanistic Investigations of Key Reactions (e.g., C-H Activation, Cyclization)

The synthesis of the 2-phenylbenzo[d]thiazole core itself involves interesting mechanistic pathways. The most common method is the condensation of a 2-aminothiophenol (B119425) with a benzoic acid derivative.

Cyclization is a key step in this process. The reaction of 2-aminothiophenols with benzaldehydes, often catalyzed by an oxidant, proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the benzothiazole.

Recent advancements have focused on more efficient and environmentally friendly synthetic methods, such as those involving C-H activation . Palladium-catalyzed direct C-H arylation of benzothiazoles with aryl halides offers an alternative to traditional cross-coupling methods that require pre-functionalization. Another approach involves the rhodium-catalyzed C-H/C-H cross-coupling of benzothiazoles with aromatic compounds, providing a direct route to 2-arylbenzothiazoles. These methods offer atom-economical alternatives for the synthesis of this compound and its derivatives.

Interactive Data Table: Summary of Chemical Transformations

Reaction TypeReagents and ConditionsPosition of ModificationProduct Type
EtherificationAlkyl/aryl halide, baseC6-OHC6-O-Alkyl/Aryl ether
DemethylationHBr or BBr₃C6-OCH₃C6-OH
BrominationBrominating agent (e.g., NBS)C4 or C5/C7Bromo-substituted benzothiazole
NitrationNitrating agent (e.g., HNO₃/H₂SO₄)C2-Phenyl ringNitro-substituted benzothiazole
Suzuki CouplingBoronic acid, Pd catalyst, baseHalogenated positionC-C coupled product
Amine FormationReduction of nitro group (e.g., SnCl₂/HCl)C2-Phenyl ringAmino-substituted benzothiazole

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2-Phenylbenzo[d]thiazol-6-ol, ¹H-NMR and ¹³C-NMR are fundamental for mapping the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number, environment, and connectivity of protons. In a typical solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being concentration and temperature-dependent. The aromatic protons on the benzothiazole (B30560) and phenyl rings will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the benzothiazole core (H-4, H-5, and H-7) and the phenyl group will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. For comparison, the ¹H-NMR data for the parent compound, 2-Phenylbenzothiazole (B1203474), shows a multiplet at δ 8.15 ppm (3H), a doublet at δ 7.91 ppm (1H), and a multiplet at δ 7.46 ppm (4H). researchgate.net The presence of the electron-donating hydroxyl group at the C-6 position in the target molecule would be expected to cause an upfield shift (to a lower δ value) for the adjacent protons, namely H-5 and H-7, compared to the unsubstituted parent compound.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will display signals for all 13 carbon atoms. The carbon atom bonded to the hydroxyl group (C-6) will be significantly shifted downfield due to the deshielding effect of the oxygen atom. The quaternary carbon of the thiazole (B1198619) ring (C-2) is also characteristically downfield. Data for the parent 2-Phenylbenzothiazole serves as a useful reference. nih.gov

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would confirm the coupling relationships between adjacent protons (e.g., H-4 with H-5), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule. Such analyses are standard for establishing the structures of novel or complex organic compounds. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for the 2-Phenylbenzothiazole Core (Note: Data is based on the parent compound 2-Phenylbenzothiazole and related structures. Shifts for this compound will vary, particularly for nuclei near the C-6 hydroxyl group.)

Assignment ¹H-NMR Chemical Shift (δ, ppm) ¹³C-NMR Chemical Shift (δ, ppm)
Phenyl Protons7.40 - 8.15 (m)~122 - 135
H-4~7.91 (d)~122
H-5~7.46 (m)~125
H-7~8.15 (m)~127
C-2-~168
C-3a-~154
C-6-Expected >150 (due to -OH)
C-7a-~135

Data inferred from references researchgate.netnih.gov. The chemical shift for C-6 is an educated prediction based on the presence of the hydroxyl group.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A prominent and broad absorption band in the region of 3200-3500 cm⁻¹ is the most definitive indicator of the phenolic hydroxyl group. researchgate.net

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ range. researchgate.net

C=N Stretch: The carbon-nitrogen double bond of the thiazole ring gives rise to a strong absorption band in the 1600-1650 cm⁻¹ region. scielo.org.za

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

C-O Stretch: The stretching vibration of the phenolic carbon-oxygen bond typically appears in the 1200-1260 cm⁻¹ region. ajchem-a.com

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200 - 3500Strong, Broad
Aromatic C-H Stretch3050 - 3150Medium, Sharp
C=N Stretch (Thiazole)1600 - 1650Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Phenolic)1200 - 1260Strong

Data inferred from references researchgate.netresearchgate.netscielo.org.zaajchem-a.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by its conjugated system, which includes the benzothiazole and phenyl rings.

The spectrum is expected to show strong absorption bands corresponding to:

π → π* transitions: These high-energy transitions occur within the aromatic rings and the C=N bond of the conjugated system. They are typically responsible for the major absorption peaks. For related azo-bridged benzothiazole derivatives, these transitions are observed around 400-450 nm.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen, sulfur, or oxygen atoms) to an anti-bonding π* orbital. These are often observed as weaker shoulders on the main absorption bands.

The presence of the hydroxyl group (-OH) on the benzothiazole ring acts as an auxochrome. Its lone pair of electrons can participate in resonance with the aromatic system, which typically leads to a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to the unsubstituted 2-phenylbenzothiazole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₃H₉NOS), the molecular ion peak (M⁺•) is expected to be observed at an m/z value corresponding to its molecular weight, approximately 227. This peak confirms the elemental composition of the molecule.

Electron ionization (EI) is a high-energy technique that causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides a structural fingerprint. Key expected fragmentation pathways for this compound include:

Alpha Cleavage: Similar to other phenolic compounds, cleavage of bonds adjacent to the functional groups is common. libretexts.org

Loss of CO: A common fragmentation for phenols is the loss of a carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z 199.

Cleavage of the Thiazole Ring: The thiazole ring can undergo characteristic fragmentation, potentially involving the loss of HCN (27 Da) or other small neutral molecules.

Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is a common fragment for compounds containing an unsubstituted phenyl ring. miamioh.edu

The analysis of these fragments helps piece together the molecular structure, confirming the presence of the benzothiazole, phenyl, and hydroxyl moieties. whitman.edulibretexts.org

Application of Spectroscopic Data in Mechanistic Studies

The spectroscopic techniques detailed above are not only crucial for static structural elucidation but are also invaluable tools for studying reaction mechanisms involving this compound.

Monitoring Reaction Progress: By taking spectra at different time points during a reaction, one can monitor the disappearance of starting materials and the appearance of products. For instance, in a reaction where the hydroxyl group of this compound is modified (e.g., etherification), FT-IR spectroscopy can be used to track the disappearance of the broad O-H stretch around 3300 cm⁻¹ and the appearance of a new C-O-C ether stretch.

Identifying Intermediates: Mass spectrometry can be used to detect and identify transient intermediates in a reaction pathway. By carefully analyzing the mass spectra of a reaction mixture, species that are neither the starting material nor the final product can be observed, providing direct evidence for a proposed mechanism.

Probing Electronic Effects: UV-Vis spectroscopy can be used to study how changes in the chemical environment (e.g., pH, solvent) affect the electronic structure of the molecule. Changes in the absorption maxima (λ_max) can provide insight into protonation states or the formation of complexes, which are often key steps in reaction mechanisms.

Structural Confirmation of Products: When this compound is used as a precursor in a synthesis, a full suite of spectroscopic analyses (NMR, IR, MS) is essential to confirm that the desired chemical transformation has occurred and to fully characterize the structure of the resulting product. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 2 Phenylbenzo D Thiazol 6 Ol

Density Functional Theory (DFT) Studies

DFT methods are widely used to investigate the structural and electronic properties of benzothiazole (B30560) derivatives, offering a balance between accuracy and computational cost. These studies are crucial for rationalizing experimental findings and for designing new molecules with tailored characteristics.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation. For 2-Phenylbenzo[d]thiazol-6-ol and related structures, DFT calculations, often using functionals like B3LYP or M06-2x with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), are performed to determine bond lengths, bond angles, and dihedral angles of the ground state geometry. researchgate.netresearchgate.net These calculations reveal that the benzothiazole ring system is largely planar. The relative orientation of the phenyl ring with respect to the benzothiazole core is a key conformational variable. The planarity of the molecule can be influenced by substituents on the phenyl ring, which can in turn affect the electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. irjweb.com For benzothiazole derivatives, the distribution of the HOMO and LUMO is often spread across the π-conjugated system of the molecule. The electron density of the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO density is concentrated on the electron-deficient regions.

Studies on related benzothiazole derivatives have shown that the introduction of electron-donating or electron-withdrawing substituents can significantly alter the HOMO and LUMO energy levels and their gap. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a smaller HOMO-LUMO gap and potentially increased reactivity. researchgate.netumich.edu

Table 1: Frontier Molecular Orbital Data for a Representative Benzothiazole Derivative

ParameterValue (eV)
HOMO Energy-5.59
LUMO Energy-2.76
HOMO-LUMO Gap2.83

Note: Data is for a representative benzothiazole derivative and may not be exact for this compound, but illustrates typical values found in the literature for similar compounds. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govwisc.eduaimspress.com It provides a detailed picture of the bonding and antibonding interactions between orbitals. In the context of this compound, NBO analysis can reveal intramolecular charge transfer from electron-donating groups to electron-accepting parts of the molecule. researchgate.net

This analysis can quantify the stabilization energies associated with these interactions, providing insight into the molecule's stability. For example, the interaction between the lone pair orbitals of the nitrogen and sulfur atoms in the thiazole (B1198619) ring and the antibonding orbitals of the adjacent phenyl ring can be evaluated. These interactions are crucial for understanding the electronic communication between different parts of the molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. These include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability and lower reactivity. irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of different benzothiazole derivatives. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile in a chemical reaction.

Table 2: Predicted Reactivity and Stability Parameters

ParameterFormulaSignificance
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to deformation of electron cloud
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Escaping tendency of electrons
Electrophilicity Index (ω)μ² / (2η)Ability to accept electrons

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. These calculations can help to understand the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to investigate the properties of molecules in their excited states. researchgate.net This is particularly important for understanding the photophysical and optoelectronic behavior of compounds like this compound, which may have applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

TD-DFT calculations can predict:

Excitation energies: The energy required to promote an electron from a lower energy orbital to a higher energy orbital.

Oscillator strengths: The probability of a particular electronic transition occurring upon absorption of light.

Emission wavelengths: By optimizing the geometry of the first excited state, it is possible to predict the fluorescence or phosphorescence properties of the molecule.

These computational insights are invaluable for the rational design of new materials with specific optical and electronic properties.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools to predict and analyze the interactions and dynamics of this compound derivatives with biological macromolecules. These computational techniques allow for a detailed examination of the structural and energetic factors that govern their biological activity.

Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzymes, DNA)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interactions between small molecules, like derivatives of this compound, and their biological targets, such as enzymes and DNA.

Recent studies have explored the potential of benzo[d]thiazol-2-amine derivatives as anticancer agents by investigating their binding affinities to the Human Epidermal growth factor receptor (HER) enzyme and DNA. nih.gov Using AutoDock Vina, researchers conducted molecular docking simulations to analyze the binding modes, hydrogen bonding, hydrophobic interactions, and binding energies of these compounds. nih.gov The results indicated that certain derivatives exhibit strong binding affinities to the HER enzyme, suggesting their potential as effective cancer therapy candidates. nih.gov For instance, two out of the three synthesized compounds showed higher binding affinities compared to the reference compound, with one derivative displaying top docking scores of -10.4, -9.9, and -9.8 kcal/mol. nih.gov These findings highlight the importance of the compounds' structural features in their interaction with the enzyme and DNA. nih.gov

In another study, molecular docking was used to investigate the antibacterial effects of benzothiazole derivatives against Klebsiella aerogenes. mdpi.com The docking results revealed that one of the derivatives exhibited the highest predicted affinity with a score of -3.45 kcal/mol. mdpi.com This interaction was characterized by hydrogen bonds between the amide and amino groups of the compound and the ASP-329 residue of the target protein. mdpi.com

Furthermore, molecular docking studies have been instrumental in understanding the urease inhibition mechanism of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. researchgate.net These in-silico analyses demonstrated that the derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory activity. researchgate.net

The table below summarizes the key findings from various molecular docking studies on benzothiazole derivatives.

Compound ClassTargetKey FindingsDocking Score (kcal/mol)Interacting Residues
Benzo[d]thiazol-2-amine derivativesHER Enzyme, DNAStrong binding affinities, potential anticancer agents. nih.gov-10.4, -9.9, -9.8 nih.govNot Specified
Benzothiazole derivativesKlebsiella aerogenes (2KAU)Highest predicted affinity for antibacterial effect. mdpi.com-3.45 mdpi.comASP-329 mdpi.com
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesUreaseBinding to non-metallic active site, H-bonding is key. researchgate.netNot SpecifiedNot Specified

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-receptor complex over time. This computational method is crucial for assessing how a molecule like this compound and its analogs behave in a biological environment.

A study on 6-hydroxybenzothiazole-2-carboxamide derivatives as potential monoamine oxidase B (MAO-B) inhibitors utilized MD simulations to evaluate the stability of the ligand-receptor complex. nih.gov The results showed that a promising compound, 31.j3, remained stably bound to the MAO-B receptor, with its root-mean-square deviation (RMSD) values fluctuating between 1.0 and 2.0 Å, indicating good conformational stability. nih.govresearchgate.net Energy decomposition analysis further revealed that van der Waals and electrostatic interactions were the primary forces stabilizing the complex. nih.govresearchgate.net

In a different investigation, MD simulations were performed for 200 nanoseconds on a benzothiazole derivative (B25) designed as a p53-MDM2 inhibitor. nih.gov These simulations were used to assess the stability of the complex and the nature of the interactions, confirming the potential of this compound for cancer therapy. nih.gov The study also employed Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) analysis, which indicated consistent binding free energies for the designed compounds. nih.gov

The conformational properties of the 2-amino group in benzothiazole have also been studied using both experimental techniques like X-ray crystallography and NMR spectroscopy, and theoretical semi-empirical methods. rsc.org These studies revealed that the amino group is generally coplanar with the ring system in the ground state. rsc.org

The table below presents a summary of the findings from molecular dynamics simulations on benzothiazole derivatives.

Compound/DerivativeTargetSimulation DurationKey FindingsRMSD Fluctuation (Å)
6-hydroxybenzothiazole-2-carboxamide (31.j3)MAO-BNot SpecifiedStable binding, good conformational stability. nih.govresearchgate.net1.0 - 2.0 nih.govresearchgate.net
Benzothiazole derivative (B25)p53-MDM2200 nsAssessed complex stability and interactions for cancer therapy. nih.govNot Specified

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies (e.g., Self-Organizing Molecular Field Analysis (SOMFA))

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These methods are invaluable for predicting the activity of new molecules and for guiding the design of more potent analogs.

A 3D-QSAR study was conducted on a series of 6-hydroxybenzothiazole-2-carboxamide derivatives to develop a predictive model for their inhibitory activity against monoamine oxidase B (MAO-B). nih.gov The Comparative Molecular Similarity Indices Analysis (CoMSIA) method was employed, resulting in a model with good predictive power, as indicated by a q² value of 0.569 and an r² value of 0.915. nih.govresearchgate.net This model was then used to design a new series of derivatives and predict their IC50 values. nih.gov

In a similar vein, QSAR and 3D-QSAR studies, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA, were performed on phenothiazines and related compounds to understand their multidrug resistance (MDR) reversing activity. nih.gov The study found that hydrophobic and hydrogen bond acceptor fields were the most critical factors for the observed activity. nih.gov

The table below outlines the key parameters and findings from QSAR and 3D-QSAR studies on benzothiazole and related structures.

Study TypeCompound ClassTarget/ActivityQSAR ModelKey Statistical Parameters
3D-QSAR (CoMSIA)6-hydroxybenzothiazole-2-carboxamidesMAO-B InhibitionGood predictive ability. nih.govq² = 0.569, r² = 0.915 nih.govresearchgate.net
QSAR/3D-QSAR (CoMFA, CoMSIA)PhenothiazinesMDR ReversalHydrophobic and H-bond acceptor fields are dominant. nih.govNot Specified

Structure Activity Relationship Sar Investigations

Influence of Substituent Effects on Biological Activities

The biological profile of 2-phenylbenzothiazole (B1203474) derivatives is significantly modulated by the nature and position of substituents on both the benzothiazole (B30560) and the phenyl rings. These effects can be broadly categorized into steric, electronic, and hydrophobic interactions.

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding site of a biological target. For instance, the introduction of bulky groups can either enhance or hinder activity depending on the topology of the active site.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the biological activity. Electron-withdrawing groups, such as nitro (NO2) or chloro (Cl), can impact the electron density of the benzothiazole ring system, which can be crucial for interactions with biological targets. For example, the presence of electron-withdrawing groups like Cl, OCH3, and NO2 at positions 5 or 4 of the 2-aminobenzothiazole (B30445) core has been shown to significantly increase anti-inflammatory activity. rsc.org In some cases, the presence of a phenyl group on a thiazolidine (B150603) moiety attached to the benzothiazole increased selectivity, while substitutions with electron-withdrawing or -donating groups decreased it. nih.gov

A study on a series of 2-(substituted phenyl)benzothiazoles revealed that compounds with specific substitutions exhibited significant antibacterial and antifungal activities. nih.govbenthamscience.com For example, 2-(4-hydroxyphenyl)benzothiazole showed considerable antimicrobial activity. nih.govbenthamscience.com Brominated and nitrated derivatives of this compound displayed even more potent cytotoxicity. nih.govbenthamscience.com Another study found that a methoxy (B1213986) group led to slightly better cytotoxic activity compared to its hydroxyl counterpart, while the introduction of a bromine group decreased potency. ut.ac.ir The acetylation of an amino group, however, markedly increased activity. ut.ac.ir

The following table summarizes the effect of various substituents on the biological activity of 2-phenylbenzothiazole derivatives:

SubstituentPositionEffect on ActivityReference
Hydroxyl (-OH)4'Antibacterial, Antifungal, Cytotoxic nih.govbenthamscience.com
Dimethylamino4'Antibacterial nih.govbenthamscience.com
Trimethoxy2',3',4'Antibacterial, Cytotoxic nih.govbenthamscience.com
Bromoon 4'-hydroxyEnhanced antibacterial and cytotoxic nih.govbenthamscience.com
Nitroon 4'-hydroxyEnhanced cytotoxic nih.govbenthamscience.com
Methoxy6Slightly better cytotoxic vs. hydroxyl ut.ac.ir
Acetylon amino groupMarkedly increased cytotoxic ut.ac.ir
Bromoon 2-arylDecreased cytotoxic ut.ac.ir
Fluoro5Potent antitumor nih.gov
Chloro-Potent dual sEH/FAAH inhibition nih.gov
Nitropara on phenylElucidates effect of electron-withdrawing group nih.gov

Role of the Benzothiazole Core and Phenyl Substituent in Molecular Recognition and Activity

The benzothiazole core and the 2-phenyl substituent are fundamental to the molecular recognition and biological activity of this class of compounds. The benzothiazole moiety, a fused ring system of benzene (B151609) and thiazole (B1198619), provides a rigid scaffold that can interact with various biological targets. mdpi.com The nitrogen and sulfur atoms within the thiazole ring are key features, with the sp2 hybridized nitrogen atom being a primary site for protonation. sciencepublishinggroup.com

The 2-phenyl group plays a significant role in orienting the molecule within a binding site and can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions. The substitution pattern on this phenyl ring is a major determinant of the compound's biological activity. For instance, hydroxylated 2-phenylbenzothiazole derivatives have shown estrogen receptor binding affinity and inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFRTK). aston.ac.uk The compound 2-(4-hydroxy)-6-hydroxybenzothiazole was identified as the most active in terms of estrogen receptor binding. aston.ac.uk

The benzothiazole nucleus itself is a common feature in many biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. ut.ac.irwisdomlib.orgresearchgate.net The interaction of 2-phenylbenzothiazole derivatives with biological targets is thought to involve the formation of adducts between the electrophilic centers of the molecule and the nucleophilic centers of macromolecules like DNA, leading to cellular damage and inhibition of proliferation. sciencepublishinggroup.com

Correlation of Electronic Properties (e.g., HOMO-LUMO) with Biological Efficacy

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its chemical reactivity and biological activity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comscirp.org

In benzothiazole derivatives, the distribution of HOMO and LUMO orbitals can reveal potential sites for electrophilic and nucleophilic attack. scirp.org The HOMO is often associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. scirp.org Theoretical studies have shown that in some benzothiazole derivatives, the HOMO is delocalized on the methoxy-benzene moiety, while the LUMO is localized on the benzothiazole part, indicating a charge transfer from the HOMO to the LUMO. researchgate.net

The study of HOMO-LUMO gaps can help in understanding the structure-activity relationships of these compounds. For instance, a smaller HOMO-LUMO gap is associated with higher polarizability and enhanced reactivity, which can correlate with increased biological efficacy. scirp.org Conversely, a larger gap signifies greater stability and lower reactivity. scirp.org Computational studies using Density Functional Theory (DFT) are often employed to calculate these electronic properties and to correlate them with observed biological activities. mdpi.comresearchgate.net

The following table shows the calculated HOMO-LUMO energy gaps for a series of benzothiazole derivatives and their correlation with stability and reactivity:

CompoundSubstituentHOMO-LUMO Gap (eV)Stability/ReactivityReference
4Two -CF3 at meta positions of phenyl4.46Least stable, most reactive mdpi.com
-Range for studied benzothiazoles4.46 - 4.73- mdpi.com

Derivatization Strategies and Their Impact on Potency and Selectivity

Derivatization of the 2-phenylbenzothiazole scaffold is a key strategy for optimizing potency and selectivity towards specific biological targets. These strategies involve the systematic modification of the parent compound to explore the chemical space and identify derivatives with improved pharmacological profiles.

Common derivatization approaches include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, chloro, nitro) at different positions of the 2-phenyl ring can significantly alter the biological activity. nih.govbenthamscience.comut.ac.ir For example, fluorinated 2-aryl benzothiazole derivatives have shown potent anti-tumor activities. nih.gov The introduction of fluorine atoms at specific positions of the right-side aromatic ring of dual sEH/FAAH inhibitors was a strategy to improve metabolic stability. nih.gov

Substitution on the Benzothiazole Ring: Modifications to the benzothiazole nucleus, such as the introduction of substituents at the 6-position, have also been explored. For instance, 2-(4-hydroxy)-6-hydroxybenzothiazole displayed notable estrogen receptor binding affinity. aston.ac.uk

Introduction of Different Functional Groups: The incorporation of various functional groups, such as amino groups, can lead to derivatives with different biological properties. Amino-substituted 2-phenylbenzothiazoles have demonstrated selective toxicity towards transformed cells. aston.ac.uk

Isosteric Replacement: Replacing certain atoms or groups with others that have similar steric and electronic properties (isosteres) can lead to improved pharmacokinetic properties without affecting the primary biological activity. nih.gov

These derivatization strategies have led to the identification of numerous 2-phenylbenzothiazole derivatives with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. rsc.orgnih.govbenthamscience.comnih.gov The synthesis of these derivatives often involves condensation reactions between substituted aromatic aldehydes or carboxylic acids with 2-aminothiophenol (B119425) or its derivatives. nih.govbenthamscience.commdpi.com

Biological Activities and Mechanistic Insights in Vitro Studies

Antimicrobial and Antifungal Activities

Derivatives of 2-phenylbenzothiazole (B1203474) have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. jocpr.combenthamscience.com The introduction of different substituents on the benzothiazole (B30560) and phenyl rings allows for the modulation of their antimicrobial potency and spectrum.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae)

Substituted 2-phenylbenzothiazoles have shown significant antibacterial effects. For instance, certain derivatives have exhibited considerable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Klebsiella pneumoniae. nih.govnih.govfrontiersin.org

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies have reported MIC values for various benzothiazole derivatives against these strains, highlighting the influence of specific structural modifications. For example, some isatin-clubbed benzothiazole derivatives have shown better activity against Gram-negative strains than Gram-positive ones. nih.gov In one study, a particular derivative displayed an MIC of 78.125 µg/mL against S. aureus. nih.gov Another study highlighted that brominated derivatives of 2-(4-hydroxyphenyl)benzothiazole showed an extended spectrum of activity with lower MIC values against all tested bacterial strains. benthamscience.com

Below is an interactive table summarizing the antibacterial activity of selected benzothiazole derivatives.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Benzothiazole-clubbed isatin (B1672199) derivativeStaphylococcus aureus78.125 nih.gov
Benzothiazole derivative 41c Escherichia coli3.1 nih.gov
Benzothiazole derivative 41c Pseudomonas aeruginosa6.2 nih.gov
Benzothiazole derivative 3 Staphylococcus aureus50-200 nih.gov
Benzothiazole derivative 3 Bacillus subtilis25-200 nih.gov
Benzothiazole derivative 4 Staphylococcus aureus50-200 nih.gov
Benzothiazole derivative 4 Bacillus subtilis25-200 nih.gov

Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus niger, Aspergillus fumigatus)

The antifungal potential of the 2-phenylbenzothiazole scaffold has also been a subject of investigation. ut.ac.irjocpr.com Derivatives have been tested against clinically relevant fungal species, including Candida albicans, a common cause of opportunistic infections, and various Aspergillus species. benthamscience.comnih.gov

Research has shown that specific substitutions on the benzothiazole ring are crucial for antifungal activity. benthamscience.com For example, 2-(4-hydroxyphenyl)benzothiazole was found to exhibit considerable activity against Aspergillus niger. benthamscience.com In some cases, benzothiazole derivatives have shown the ability to inhibit the dimorphic transition of Candida albicans, a key virulence factor. nih.gov

The following interactive table presents data on the antifungal activity of certain benzothiazole compounds.

Compound/DerivativeFungal StrainActivity/MICReference
2-(4-hydroxyphenyl)benzothiazole (1e )Aspergillus nigerConsiderable Activity benthamscience.com
Benzothiazole derivative 3 Candida albicansModerate Activity nih.gov
Benzothiazole derivative 4 Candida albicansModerate Activity nih.gov
Benzothiazole derivative 2d Candida albicansMIC: 0.06-0.47 mg/mL mdpi.com

Elucidation of Mechanistic Pathways (e.g., Inhibition of Cell Wall Synthesis, Reactive Oxygen Species Generation, Sortase A Inhibition)

The antimicrobial effects of benzothiazole derivatives are attributed to various mechanisms of action. One significant target is Sortase A , a bacterial enzyme crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria. nih.govnih.gov Inhibition of Sortase A can disrupt bacterial adhesion and biofilm formation, thereby reducing virulence. nih.govnih.govresearchgate.net Molecular docking studies suggest that 2-phenylthiazole (B155284) moieties can act as potential Sortase A inhibitors. nih.govresearchgate.net

Another proposed mechanism is the generation of reactive oxygen species (ROS) . frontiersin.orgnih.gov An overproduction of ROS within bacterial cells can lead to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately resulting in cell death. nih.gov Some antimicrobial peptides isolated from Bacillus subtilis have been shown to trigger ROS production in S. aureus. frontiersin.orgnih.gov

Furthermore, docking studies have suggested that benzothiazole derivatives may inhibit enzymes involved in bacterial cell wall synthesis, such as MurB , and other essential enzymes like DNA gyrase . nih.govmdpi.com The ability to interact with multiple cellular targets may contribute to the broad-spectrum antimicrobial activity observed for some of these compounds. nih.gov

Anticancer Potential (In Vitro Cytotoxicity)

The 2-phenylbenzothiazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. ut.ac.irpcbiochemres.comfrontiersin.org Numerous studies have documented the in vitro cytotoxic effects of these compounds against a variety of human cancer cell lines. benthamscience.comaston.ac.uk

Evaluation Against Specific Cancer Cell Lines (e.g., Hepatocellular Carcinoma (HepG-2), Breast Cancer (MCF-7), Lung Cancer (A549), Prostate Cancer (PC3))

Derivatives of 2-phenylbenzothiazole have been systematically evaluated for their ability to inhibit the proliferation of various cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.

Hydroxylated 2-phenylbenzothiazole derivatives, including 2-(4-hydroxy)-6-hydroxybenzothiazole, have been tested for cytotoxicity against MCF-7 (breast cancer) cells. aston.ac.uk Other studies have reported the cytotoxic activity of various derivatives against A549 (lung cancer), HepG-2 (hepatocellular carcinoma), and PC3 (prostate cancer) cell lines. benthamscience.comresearchgate.netinnovareacademics.inmdpi.comresearchgate.net For instance, certain brominated and nitrated derivatives of 2-(4-hydroxyphenyl)benzothiazole exhibited potent cytotoxicity against A549 and MCF-7-ADR (Adriamycin-resistant) cells. benthamscience.com

The interactive table below showcases the in vitro anticancer activity of selected benzothiazole derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM or µg/mL)Reference
2-(4-hydroxyphenyl)benzothiazole derivative (1k )A549Potent Cytotoxicity benthamscience.com
2-(4-hydroxyphenyl)benzothiazole derivative (1l )A549Potent Cytotoxicity benthamscience.com
2-(4-hydroxyphenyl)benzothiazole derivative (1k )MCF-7-ADRPotent Cytotoxicity benthamscience.com
2-(4-hydroxyphenyl)benzothiazole derivative (1l )MCF-7-ADRPotent Cytotoxicity benthamscience.com
Benzothiazole derivative B7 A549Significant Inhibition frontiersin.org
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A )A549IC50: 68 µg/mL researchgate.net
6-nitrobenzo[d]thiazol-2-ol (C )A549IC50: 121 µg/mL researchgate.net
Hydrazone derivative 1d A54949.79 µM mdpi.com
Hydrazone derivative 1d MDA-MB-231 (Breast)31.49 µM mdpi.com
Oxadiazole derivative 2l PC-338.42 µM mdpi.com

Mechanistic Underpinnings of Anticancer Effects (e.g., Apoptosis Induction, Oxidative Stress)

The anticancer activity of 2-phenylbenzothiazole derivatives is often mediated through the induction of apoptosis , or programmed cell death. benthamscience.comnih.govmdpi.com Studies have shown that these compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. benthamscience.commdpi.com This involves the disruption of the mitochondrial membrane potential, activation of caspases (key enzymes in the apoptotic cascade), and altered expression of apoptosis-related proteins like Bax and Bcl-2. benthamscience.comnih.govmdpi.com For example, in breast cancer cell lines, benzothiazole derivatives have been shown to induce cell cycle arrest and increase the transcription of the pro-apoptotic gene Bax. benthamscience.comnih.gov

Another significant mechanism is the induction of oxidative stress . nih.govbenthamscience.com Similar to their antibacterial action, these compounds can increase the levels of reactive oxygen species (ROS) within cancer cells. nih.govbenthamscience.com This elevated oxidative stress can damage cellular components and trigger apoptotic pathways. benthamscience.commdpi.com Investigations in breast cancer cells have revealed that benzothiazole derivatives can lead to an accumulation of ROS, contributing to cell death. benthamscience.com Furthermore, some derivatives have been shown to induce apoptosis in cisplatin-resistant lung cancer cells through the upregulation of DNA damage proteins. mdpi.com

Enzyme Inhibitory Activities

The unique structure of 2-Phenylbenzo[d]thiazol-6-ol has prompted research into its ability to inhibit several key enzymes involved in physiological and pathological processes.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Currently, there is a lack of specific published research data detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While related thiazole (B1198619) and benzothiazole derivatives have been investigated as cholinesterase inhibitors, dedicated studies on the efficacy and inhibitory mechanisms of this compound are not available in the reviewed scientific literature.

Tyrosinase Inhibition

Phenolic compounds incorporating a 2-phenylbenzo[d]thiazole structure have been noted for their potent inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Inspired by this, related scaffolds such as 2-phenylbenzo[d]oxazole have been explored as tyrosinase inhibitors. These studies suggest that the resorcinol (B1680541) moiety plays a crucial role in the inhibitory action. While this provides a strong rationale for investigating this compound, specific IC₅₀ values and detailed kinetic studies for its direct inhibition of mushroom or human tyrosinase are not prominently available in the current body of literature.

Urease Inhibition and Binding Mechanisms

Investigations into the urease inhibitory potential of benzothiazole derivatives have been conducted; however, these studies have primarily focused on compounds with different substitution patterns, such as 2-amino-6-arylbenzothiazoles. For instance, 6-phenylbenzo[d]thiazol-2-amine (B3056694) was identified as an active urease inhibitor. There is currently no specific data from the reviewed sources regarding the urease inhibitory activity or the binding mechanism of this compound. The general mechanism of urease inhibition often involves the interaction of compounds with the nickel ions in the enzyme's active site.

Investigations into Specific Enzyme-Ligand Interactions

Detailed mechanistic studies involving techniques like molecular docking and kinetic analysis are crucial for understanding how inhibitors bind to their target enzymes. For related compounds, docking simulations have indicated that features like a resorcinol structure contribute significantly to tyrosinase binding through both hydrophobic and hydrogen bonding interactions. However, specific research detailing the enzyme-ligand interactions for this compound with cholinesterases, tyrosinase, or urease, including identification of key interacting amino acid residues or binding energies, is not available in the reviewed literature.

DNA Interaction Studies

The ability of small molecules to interact with DNA is a cornerstone of many therapeutic strategies. The planar aromatic structure of benzothiazole derivatives suggests a potential for such interactions.

Mechanisms of DNA Binding and Intercalation

DNA intercalators are typically planar aromatic molecules that insert themselves between the base pairs of the DNA double helix. This mode of binding can lead to significant structural changes in the DNA, such as unwinding and lengthening of the helix. Some benzothiazole derivatives have been studied as DNA minor groove-binding agents. Despite the structural potential of this compound for DNA interaction, specific studies employing methods like UV-Vis spectroscopy, fluorescence quenching, or single-molecule force spectroscopy to elucidate its binding mode (e.g., intercalation vs. groove binding) or to quantify its binding affinity to DNA have not been identified in the reviewed scientific literature.

Biological Implications of DNA Interactions

Direct studies on the interaction of this compound with DNA were not identified in the reviewed literature. However, research on structurally related benzothiazole derivatives provides insights into the potential DNA-interacting capabilities of this class of compounds.

Derivatives of benzothiazole have been investigated as inhibitors of human DNA topoisomerase IIα. researchgate.net In one study, a series of benzothiazole derivatives were tested, and it was found that 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was a potent inhibitor of this enzyme. researchgate.net Mechanistic studies suggested that BM3 does not function as a DNA intercalator but rather as a DNA minor groove-binding agent, which then interacts with the DNA topoisomerase IIα enzyme. researchgate.net

Furthermore, metal complexes of benzothiazole derivatives have been shown to interact with DNA. For instance, novel copper(II) complexes with Schiff base ligands derived from 2-amino-6-(trifluoromethoxy)benzothiazole have been synthesized and their DNA binding properties studied. nih.gov These studies, using methods such as UV absorption, fluorescence, and viscosity titrations with calf thymus DNA (CT-DNA), indicated that the complexes bind effectively to DNA, likely through an intercalative mode. nih.gov

A notable derivative, N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole, known as Pittsburgh Compound-B ([11C]PIB), is utilized in positron emission tomography (PET) scans to image amyloid-beta plaques in the brain, a hallmark of Alzheimer's disease. ontosight.ai This application, while not a direct DNA interaction for therapeutic purposes, underscores the affinity of this class of compounds for biological macromolecules.

The following table summarizes the types of DNA interaction studies conducted on compounds related to this compound.

Type of Study Related Compound Class Observed Interaction
Enzyme InhibitionBenzothiazole derivativesInhibition of human DNA topoisomerase IIα, DNA minor groove binding. researchgate.net
DNA BindingCopper(II) complexes of benzothiazole Schiff basesIntercalative binding to calf thymus DNA. nih.gov
Molecular ImagingN-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazoleBinding to amyloid-beta plaques. ontosight.ai

Antioxidant Activity and Scavenging Potential

While specific studies detailing the antioxidant and radical scavenging potential of this compound are not prevalent in the reviewed literature, the broader class of phenolic thiazoles has been the subject of such investigations. nih.gov The presence of a phenolic hydroxyl group in the structure of this compound suggests a theoretical potential for antioxidant activity, as phenols are well-known antioxidant moieties.

The antioxidant activity of related compounds is typically evaluated through a variety of in vitro assays that measure different aspects of this property. nih.govmedwinpublishers.comresearchgate.net These assays often involve testing the compound's ability to scavenge stable free radicals, reduce oxidizing agents, or chelate pro-oxidant metal ions. nih.gov

Commonly employed in vitro antioxidant assays for related phenolic thiazoles include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this test evaluates the scavenging of the ABTS radical cation. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay : This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govmedwinpublishers.com

Metal Chelation Assays : These assays determine the compound's capacity to bind to transition metals like iron (Fe²⁺) or copper (Cu²⁺), which can otherwise catalyze oxidative reactions. nih.gov

Research on various phenolic thiazole derivatives has demonstrated significant antioxidant and antiradical properties in these assays. nih.gov For example, a study on a series of new thiazolidin-4-one derivatives of ferulic acid, which contains a phenolic group, identified compounds with antioxidant activity comparable to that of ascorbic acid. nih.gov The activity was noted to be influenced by the nature of substituents on the phenyl ring. nih.gov

The table below outlines the common in vitro methods used to assess the antioxidant potential of compounds structurally related to this compound.

Assay Method Principle of Action
DPPH Radical ScavengingHydrogen/electron donation to neutralize the DPPH radical. nih.gov
ABTS Radical ScavengingScavenging of the ABTS radical cation. nih.gov
Ferric Reducing Antioxidant Power (FRAP)Reduction of Fe³⁺ to Fe²⁺. medwinpublishers.com
Metal ChelationBinding of pro-oxidant transition metal ions. nih.gov

Exploration of Other In Vitro Biological Activities (e.g., Anticonvulsant, Insecticidal)

Direct experimental data on the anticonvulsant activity of this compound was not found in the surveyed scientific literature. However, the benzothiazole scaffold is a recurring structural motif in the design and synthesis of novel anticonvulsant agents.

For instance, a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- nih.govmedwinpublishers.com-oxazinane-2-thiones were synthesized and evaluated for their anticonvulsant effects in rodent models. nih.gov These compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov One of the most potent compounds in this series was 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govmedwinpublishers.com-oxazinane-2-thiones. nih.gov These findings suggest that the 6-substituted benzothiazole core can be a valuable pharmacophore for developing new anticonvulsant drugs.

No studies concerning the insecticidal activity of this compound were identified during the literature review for this article.

Applications in Advanced Material Science and Photonics

Electronic and Optical Properties of 2-Phenylbenzo[d]thiazol-6-ol and its Derivatives

The electronic and optical behaviors of 2-phenylbenzothiazole (B1203474) derivatives are central to their applications. These properties are dictated by the interplay of electron-donating and electron-withdrawing groups attached to the core structure, which influences the frontier molecular orbitals (HOMO and LUMO) and the nature of electronic transitions. researchgate.netresearchgate.net

Derivatives of 2-phenylbenzothiazole are recognized as important building blocks in organic chemistry due to their compelling photophysical properties. nih.gov The presence of functional groups like a hydroxyl (-OH) group, as in this compound, is particularly significant. These groups can facilitate a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring, leading to a transient keto-like species that exhibits a large Stokes shift (a significant difference between the absorption and emission wavelengths). nih.govresearchgate.net This property is highly desirable for applications in optical materials and sensors.

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the charge transfer properties of benzothiazole (B30560) derivatives. researchgate.net These studies show that in many derivatives, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are spatially distributed across different parts of the molecule, indicating significant intramolecular charge transfer (ICT) upon excitation. researchgate.net For instance, in some benzothiazole derivatives, the HOMO is delocalized at one end of the molecule while the LUMO is localized at the opposite end, which is characteristic of a charge transfer state. researchgate.net The energy gap between the HOMO and LUMO can be tuned by substituents; for example, adding a benzo[d]thiazole unit to certain polythiophenes has been shown to dramatically decrease the energy gap. nih.gov

The photophysical properties of several benzothiazole derivatives have been experimentally characterized, revealing their potential as versatile optical materials. The specific absorption and emission wavelengths can be modulated by the solvent environment and the nature of the substituents. acs.org

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives

Compound/DerivativeAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Key Feature/ObservationReference
2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole (AHBT)------Exhibits ESIPT in the picosecond timescale; fluorescence from the enol form is observed. nih.gov
Boron Difluoride Complex 1~425---Corresponds to HOMO → LUMO single-electron excitation. nih.gov
Boron Difluoride Complex 2 (with cyano group)~425Red-shifted by ~50 nm compared to Complex 1The cyano group significantly alters emission properties. nih.gov
2-(Benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC)------Essentially non-fluorescent alone, but shows massive enhancement with cysteine. Large Stokes shift (135 nm). researchgate.netrsc.org

Nonlinear Optical (NLO) Properties and Potential Applications

Organic molecules with extended π-conjugation and significant intramolecular charge transfer characteristics are prime candidates for nonlinear optical (NLO) materials. researchgate.net These materials can alter the properties of light passing through them and are crucial for applications in optical switching, frequency conversion, and telecommunications.

Derivatives of 2-phenylbenzothiazole have been investigated for their NLO properties. Theoretical studies suggest that the strategic placement of electron-donating and electron-withdrawing substituents can significantly enhance the second-order optical nonlinearities, specifically the first hyperpolarizability (β). researchgate.net One computational study concluded that attaching electron-donating groups to the 13-position and electron-withdrawing groups to the 6-position of the 2-phenylbenzothiazole scaffold results in the highest NLO response. researchgate.net

The NLO behavior is strongly linked to the ICT that occurs through the π-conjugated bridge of the molecule. researchgate.net Computational methods like DFT are used to calculate the NLO polarizability and gain insight into the structure-property relationships. researchgate.net For some newly designed donor-acceptor molecules based on a benzothiadiazole core, calculations have shown them to be promising candidates for second-order NLO materials due to their large static first hyperpolarizability. rsc.org The third-order NLO polarizability (γ) has also been calculated for certain thiazole derivatives, with some showing values several times larger than that of the reference material, para-nitroaniline. researchgate.net

Development as Fluorescent Probes and Sensors

The inherent fluorescence of the benzothiazole core and its sensitivity to the local environment make it an excellent platform for developing fluorescent probes and sensors. researchgate.net These probes are designed by attaching a specific recognition site to the benzothiazole fluorophore. When the probe interacts with its target analyte (such as ions or biomolecules), a change in its photophysical properties—like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT)—occurs, leading to a detectable change in the fluorescence signal. researchgate.net

A notable example derived from a related structure is a probe for the amino acid cysteine. A novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed based on 2-(benzo[d]thiazol-2-yl)benzene-1,4-diol. researchgate.net This probe is virtually non-fluorescent by itself. However, in the presence of cysteine, it undergoes a reaction that releases the highly fluorescent parent compound, resulting in a massive 4725-fold fluorescence enhancement. researchgate.netrsc.org This "turn-on" sensor exhibits high selectivity and a very low detection limit of 32.6 nM, demonstrating its potential for imaging cysteine in biological systems like HepG2 cells and zebrafish. researchgate.netrsc.org

The design of such probes leverages principles like creating a dual recognition factor to enhance selectivity and achieve an optimal response. researchgate.net Benzothiazole-based probes offer several advantages, including high quantum yields and large Stokes shifts, making them valuable tools for diagnosing diseases by monitoring key biomolecules. researchgate.net

Table 2: Performance of a Benzothiazole-Based Fluorescent Probe

Probe NameTarget AnalyteDetection LimitFluorescence ChangeKey AdvantageReference
2-(Benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC)Cysteine (Cys)32.6 nM4725-fold enhancementHigh sensitivity and selectivity with a large Stokes shift (135 nm) researchgate.netrsc.org

Role in Organic Electronic Devices (e.g., Charge Transfer Complexes)

Charge transfer (CT) complexes, formed between an electron donor and an electron acceptor molecule, are fundamental to the operation of many organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgicmab.es These complexes can significantly enhance charge transport and conductivity in organic semiconductor layers. icmab.essci-hub.box

Benzothiazole derivatives can function as either the donor or acceptor component in a CT complex, depending on their specific chemical structure. acs.org For example, benzothiazole-based boron difluoride complexes have been synthesized and shown to possess good charge-injecting ability and bipolar charge-transporting properties (capable of transporting both electrons and holes). acs.org Time-of-flight measurements on these materials revealed high electron mobility, making them suitable as emitters in OLEDs. nih.govacs.org

The formation of CT complexes can be used as a "doping" strategy in organic semiconductors. Surface doping of an organic semiconductor film with a suitable acceptor can form a co-crystalline CT structure at the interface, which improves device performance by increasing mobility and reducing the threshold voltage in OFETs. icmab.es For instance, CT complexes of a benzothienobenzothiophene derivative with TCNQ-type acceptors have been successfully implemented as the active layer in solution-processed OFETs, demonstrating n-type behavior. rsc.org The ability to form highly conducting charge transfer complexes is a key attribute for developing advanced organic electronic materials. rsc.orgprinceton.edu

Table 3: Charge Transport Properties of Benzothiazole-Based Materials in Organic Electronics

Material SystemApplication/DeviceMeasured PropertyValueReference
Benzothiazole-based Boron Difluoride Complex 1Emitter in OLEDElectron Mobility1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ (at 1.35 × 10⁶ V cm⁻¹) acs.org
Benzothiazole-based Boron Difluoride Complex 2Emitter in OLEDElectron Mobility0.7 × 10⁻⁴ cm² V⁻¹ s⁻¹ (at 1.35 × 10⁶ V cm⁻¹) acs.org
C₈O-BTBT-OC₈ with F₄TCNQ (CT Complex)Active Layer in OFETDevice Behaviorn-type rsc.org

Conclusion and Future Research Directions

Synthesis and Derivatization Advancements

The synthesis of the benzothiazole (B30560) core and its subsequent derivatization are fundamental to exploring the potential of this class of compounds. Traditional methods often involve the condensation of o-aminobenzenethiols with carboxylic acid derivatives. nih.gov More recent advancements have focused on developing more efficient and environmentally friendly protocols. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com The use of catalysts such as palladium and copper has enabled more complex C-C and C-N bond formations, allowing for the introduction of a wide array of substituents onto the benzothiazole framework. nih.govnih.gov

Future efforts in synthesis will likely concentrate on the development of one-pot multicomponent reactions (MCRs) to streamline the production of diverse libraries of benzothiazole derivatives. nih.gov The exploration of green chemistry principles, such as the use of aqueous reaction media and reusable catalysts, will also be a priority. mdpi.comorganic-chemistry.org Solid-phase synthesis presents another avenue for creating large collections of these compounds for high-throughput screening. nih.gov

Comprehensive Understanding of Biological Mechanisms

Derivatives of the benzothiazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. nih.govnih.govnih.gov For instance, certain fluorinated 2-arylbenzothiazole derivatives have shown potent anti-tumor activity against breast cancer cell lines. nih.gov Other derivatives have exhibited significant anti-inflammatory effects by inhibiting key signaling molecules like IL-6 and TNF-α. nih.gov

A critical direction for future research is to move beyond initial activity screening to a deeper, more comprehensive understanding of the molecular mechanisms underlying these biological effects. This will involve identifying specific protein targets and elucidating the signaling pathways that are modulated by these compounds. Techniques such as molecular docking and in-depth structure-activity relationship (SAR) studies will be instrumental in this endeavor. nih.govnih.gov Understanding how structural modifications influence target binding and cellular response will be paramount for designing more potent and selective agents.

Evolution of Computational and Spectroscopic Tools

Computational and spectroscopic techniques are indispensable tools in the study of 2-Phenylbenzo[d]thiazol-6-ol and its analogs. Density Functional Theory (DFT) calculations, for example, have been used to complement experimental data from vibrational and electronic absorption spectroscopy, providing insights into the molecular structure and electronic properties of these compounds. elsevierpure.commdpi.com These computational methods can also predict the relative stability of different tautomeric forms, which can be crucial for understanding their biological activity. elsevierpure.com

The continued evolution of these tools will undoubtedly accelerate research in this field. More sophisticated computational models will allow for more accurate predictions of biological activity and off-target effects, aiding in the rational design of new derivatives. Advanced spectroscopic methods, such as femtosecond transient absorption spectroscopy, can provide detailed information about the excited-state dynamics of these molecules, which is relevant for applications in materials science. acs.org

Emerging Applications in Diverse Scientific Fields

While much of the focus has been on the medicinal applications of benzothiazole derivatives, their unique photophysical properties also make them attractive for other scientific fields. For example, their fluorescence characteristics are being explored for use as molecular probes and sensors. The tunable electronic properties of the benzothiazole scaffold also suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. nih.gov

Future research should continue to explore these emerging applications. The development of benzothiazole-based chemosensors for the detection of metal ions or biologically important molecules is a promising area. Furthermore, the incorporation of this scaffold into covalent organic frameworks (COFs) could lead to new materials with tailored electronic and porous properties. nih.gov

Future Prospects for Rational Design and Targeted Applications

The ultimate goal of research on this compound and its derivatives is the rational design of molecules with specific, targeted applications. By integrating the knowledge gained from synthesis, biological evaluation, and computational studies, it will be possible to create new compounds with improved efficacy and reduced side effects.

For example, in the context of cancer therapy, future work could focus on designing derivatives that selectively target cancer cells while sparing healthy tissue. nih.gov This might involve conjugating the benzothiazole scaffold to a tumor-targeting moiety or designing it to be activated by the unique microenvironment of a tumor. Similarly, for applications in materials science, the rational design of derivatives with specific absorption and emission properties could lead to the development of highly efficient light-emitting materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.